molecular formula C14H16FNOS B11739750 [(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11739750
M. Wt: 265.35 g/mol
InChI Key: FFOHHNIAABQBTN-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a compound that features both an ethoxyphenyl and a fluorothiophenyl group attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 5-fluorothiophen-2-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
  • [(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
  • [(4-Methylphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Uniqueness

[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of both ethoxy and fluorothiophenyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16FNOS

Molecular Weight

265.35 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C14H16FNOS/c1-2-17-12-5-3-11(4-6-12)9-16-10-13-7-8-14(15)18-13/h3-8,16H,2,9-10H2,1H3

InChI Key

FFOHHNIAABQBTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=C(S2)F

Origin of Product

United States

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